molecular formula C16H22ClNOS2 B4764397 2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide

2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide

Cat. No. B4764397
M. Wt: 343.9 g/mol
InChI Key: TXUIUZSGHOVGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CCTEA and belongs to the class of thioacetamide derivatives. CCTEA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of CCTEA is not fully understood, but it is believed to involve the inhibition of various enzymes, including histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. Topoisomerases are enzymes that play a crucial role in DNA replication and transcription, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
CCTEA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, CCTEA has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels. CCTEA has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important in the treatment of cancer.

Advantages and Limitations for Lab Experiments

CCTEA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CCTEA has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of CCTEA, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for clinical use. Further studies are needed to determine the optimal dosage and administration of CCTEA and to investigate its potential toxicity and side effects. Additionally, the development of new analogs of CCTEA may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion
In conclusion, CCTEA is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine its optimal dosage and administration and to investigate its potential toxicity and side effects. The development of new analogs of CCTEA may lead to the discovery of more potent and selective compounds for the treatment of various diseases.

Scientific Research Applications

CCTEA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. One study showed that CCTEA inhibited the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study demonstrated that CCTEA had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, CCTEA has been shown to have hypoglycemic effects in diabetic rats by increasing insulin sensitivity.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-cyclohexylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNOS2/c17-13-6-8-15(9-7-13)21-12-16(19)18-10-11-20-14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUIUZSGHOVGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-[2-(cyclohexylsulfanyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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